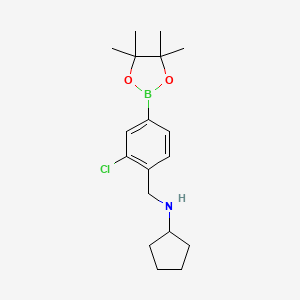

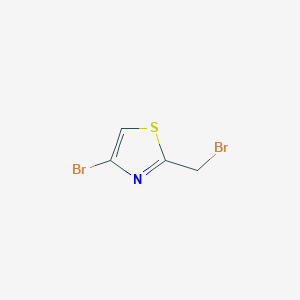

4-溴-2-(溴甲基)噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

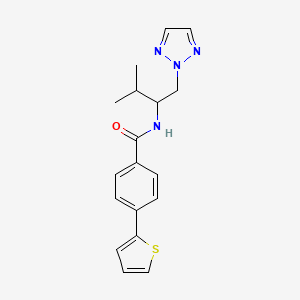

4-Bromo-2-(bromomethyl)thiazole is a chemical compound that belongs to the thiazole family, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This compound is of interest due to its potential applications in drug discovery, as a building block for various organic syntheses, and in the development of materials for optoelectronic applications.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various synthetic protocols. For instance, a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, has been used for the chemoselective preparation of 4-bromodifluoromethyl thiazoles, which are useful in drug discovery programs . Another approach involves the synthesis of 4-bromomethyl-2-chlorooxazole, which, through palladium-catalyzed cross-coupling reactions, can yield a range of 2,4-disubstituted oxazoles . Additionally, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate has been synthesized via reaction with ethyl bromopyruvate, showcasing the versatility of thiazole derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques such as FTIR, NMR, and X-ray diffraction methods. Computational methods like density functional theory (DFT) have been employed to optimize the molecular geometry and to investigate the molecular electrostatic potential (MEP) and Mulliken population analysis, which confirm hydrogen bonding sites within the molecule . These studies provide a deeper understanding of the molecular behavior and potential reactivity of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives participate in a variety of chemical reactions. For example, the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles has been studied, demonstrating the versatility of thiazole compounds in nucleophilic substitution reactions . Furthermore, 4-bromomethyl-substituted thiazolium salts have been used as alkylating reagents for thiophenols and heterylthiols, leading to a library of 4-thiomethyl-functionalised 1,3-thiazoles with potential antioxidant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The crystal structure analysis provides insight into the nature and strength of intermolecular interactions, which are crucial for understanding the solid-state properties of these compounds . The electronic and nonlinear optical properties of thiazole derivatives have been explored through joint experimental and computational studies, indicating their potential as materials for optoelectronic applications .

科学研究应用

合成和化学反应

- 4-(溴甲基)-5-(二溴甲基)噻唑用于生成噻唑o-喹啉甲烷,可以与各种双亲脂反应,导致形成各种化合物,如6-取代-4,5-二氢苯并噻唑和蒽[2,3-b]噻唑-4,5-二酮 (Al Hariri et al., 1997)。

- 2-(溴甲基)-1,3-硫硒唑与1-甲基-1H-咪唑-2-硫醇反应,形成具有潜在生物活性的新型杂环系统 (Amosova et al., 2018)。

- 该分子在合成各种噻唑和噻唑并[5,4-b]吲哚方面起着重要作用,展示了基于所用反应物的各种化学途径 (Lepeshkin et al., 2007)。

- 它在噻唑并氮杂环的多米诺合成中发挥作用,表明其在形成复杂化学结构方面的多功能性 (Kumar & Ila, 2022)。

在药物化学中的应用

- 包括从4-溴-2-(溴甲基)噻唑衍生的噻唑衍生物在其抗菌性能方面已经得到探索。例如,某些噻唑衍生物对金黄色葡萄球菌和大肠杆菌等细菌表现出显著活性 (Vijesh et al., 2010)。

- 一些基于噻唑的化合物展示出有希望的抗癌和抗氧化活性,表明在肿瘤学中具有潜在的治疗应用 (Hussein & Al-lami, 2022)。

作用机制

Target of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that 4-Bromo-2-(bromomethyl)thiazole may interact with a variety of biological targets.

Mode of Action

Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole-containing molecules can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

安全和危害

未来方向

While there is a significant amount of research on “4-Bromo-2-(bromomethyl)thiazole”, future studies could focus on further elucidating its mechanism of action, particularly in the context of its antimicrobial and anticancer activities . Additionally, more research could be done to improve the synthesis process and to explore other potential applications of this compound.

属性

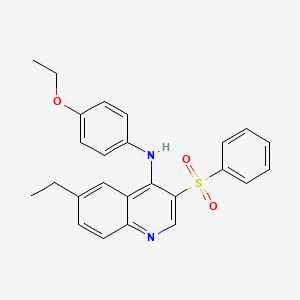

IUPAC Name |

4-bromo-2-(bromomethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c5-1-4-7-3(6)2-8-4/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYGAHNNOFHTHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CBr)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

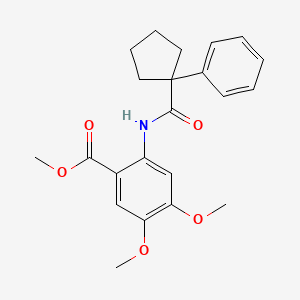

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2500235.png)

![2-chloro-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2500237.png)

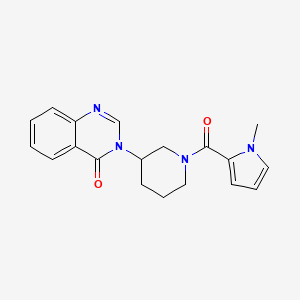

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2500239.png)

![6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2500244.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2500248.png)

![N-(3,5-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500255.png)